molecular formula C9H6F2N2O3 B13564008 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid

Katalognummer: B13564008
Molekulargewicht: 228.15 g/mol
InChI-Schlüssel: JSIRVFDIOQJJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid is a chemical compound with the molecular formula C10H7F2N2O3 It is characterized by the presence of two fluorine atoms, a benzimidazole ring, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid typically involves the introduction of fluorine atoms into the benzimidazole ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 2-oxo-1,3-dihydrobenzimidazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or modulation of protein functions, thereby affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-4-yl)acetic acid
  • 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-6-yl)acetic acid
  • 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-7-yl)acetic acid

Uniqueness

The uniqueness of 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid lies in its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct properties such as increased stability and enhanced interactions with biological targets.

Eigenschaften

Molekularformel

C9H6F2N2O3

Molekulargewicht

228.15 g/mol

IUPAC-Name

2,2-difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid

InChI

InChI=1S/C9H6F2N2O3/c10-9(11,7(14)15)4-1-2-5-6(3-4)13-8(16)12-5/h1-3H,(H,14,15)(H2,12,13,16)

InChI-Schlüssel

JSIRVFDIOQJJQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(C(=O)O)(F)F)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.